4-(3-Ethynylphenoxy)-1,2-dinitrobenzene
Description
4-(3-Ethynylphenoxy)-1,2-dinitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups in the ortho positions (1,2-dinitrobenzene core) and a phenoxy group at the para position. The phenoxy group itself carries an ethynyl (-C≡CH) substituent at its 3-position. This structural complexity introduces unique electronic and steric effects:
Properties
CAS No. |
58297-28-2 |
|---|---|
Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
4-(3-ethynylphenoxy)-1,2-dinitrobenzene |
InChI |
InChI=1S/C14H8N2O5/c1-2-10-4-3-5-11(8-10)21-12-6-7-13(15(17)18)14(9-12)16(19)20/h1,3-9H |
InChI Key |
WTZTVRNQQTVNRE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Ortho-Substituted Nitroaromatics

*Calculated based on substituent contributions.
Spectroscopic Differentiation
- 13C NMR: 1,2-Dinitrobenzene: Three unique carbon signals due to reduced symmetry . 1,3-Dinitrobenzene: Four unique signals (meta substitution breaks symmetry further). 1,4-Dinitrobenzene: Two signals (para symmetry preserves equivalence of carbons) . this compound: Expected to show >6 signals due to asymmetric ethynylphenoxy substituent and nitro group proximity.
Toxicity and Environmental Impact
- 1,2-Dinitrobenzene : Classified as Acute Tox. 1 (Dermal), 2 (Inhalation/Oral), with aquatic toxicity (Acute/Chronic 1) .
- This compound: Likely retains nitro-related toxicity but may exhibit altered pharmacokinetics due to the phenoxy group. Environmental persistence is unknown but could mirror nitroaromatic degradation pathways (e.g., microbial reduction to amines) .
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